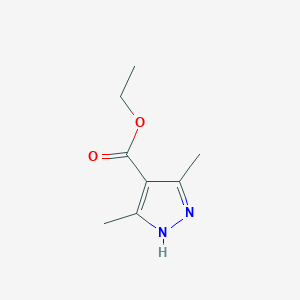
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . It belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Molecular Structure Analysis
The molecular formula of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is C8H12N2O2 . The InChI code is 1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) .Physical And Chemical Properties Analysis
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a solid . It has a molecular weight of 168.19 .Applications De Recherche Scientifique
Organic Synthesis Intermediates
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: serves as a versatile intermediate in organic synthesis. It’s particularly useful in the construction of complex molecules due to its reactivity and the stability of the pyrazole ring. Researchers utilize this compound in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is employed in the design of novel drugs. Its pyrazole core is a common motif in medicinal chemistry, found in drugs with anti-inflammatory, analgesic, and antipyretic properties. It’s also explored for potential antiviral and anticancer activities, given the pyrazole ring’s ability to interact with biological targets .
Agrochemical Development
The pyrazole structure of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is significant in the development of new agrochemicals. It’s used to create compounds with herbicidal, fungicidal, and insecticidal properties, contributing to the protection of crops and the enhancement of agricultural productivity .
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials. Pyrazole derivatives can exhibit semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .
Catalysis
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: can act as a ligand in catalysis. It forms complexes with various metals, which can catalyze a range of chemical reactions. These catalytic systems are essential for creating more efficient and sustainable chemical processes .
Chemical Education
Due to its straightforward synthesis and characteristic reactions, this compound is also used in chemical education. It provides a practical example for teaching concepts such as nucleophilic substitution and the properties of heterocyclic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as reagents or standards. They help in the quantification and identification of substances within a sample, playing a crucial role in quality control and research laboratories .
Environmental Science
Lastly, research into the environmental fate of pyrazole derivatives, including Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate , is vital. Understanding their breakdown and interaction with environmental factors contributes to assessing their impact and ensuring safe use in various applications .
Safety and Hazards
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is classified as a combustible solid . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed . It’s also advised to wear personal protective equipment/face protection .
Mécanisme D'action
Target of Action
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . It belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These compounds are characterized by a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Mode of Action
The interaction with the target often results in changes at the molecular and cellular levels, leading to the observed biological effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific targets and the context of the biological system.
Result of Action
The effects are likely to be diverse, given the wide range of biological activities associated with pyrazole derivatives .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of the compound .
Propriétés
IUPAC Name |
ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKARVLFIJPHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189206 | |
| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
35691-93-1 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)






![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)
